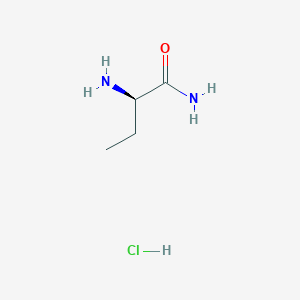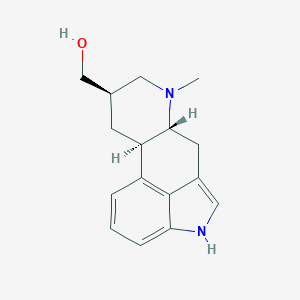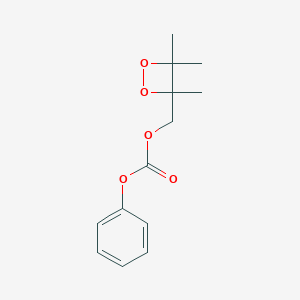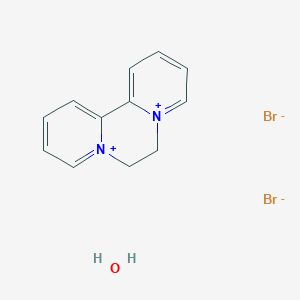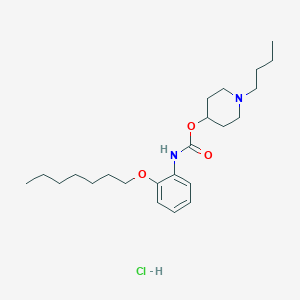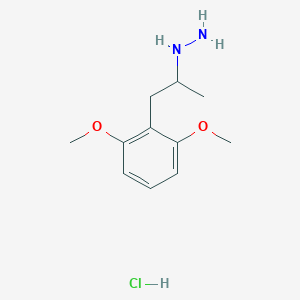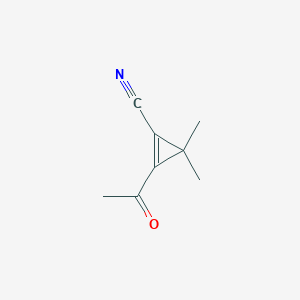
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile, also known as DMC, is a compound that has gained significant attention in the scientific community due to its unique properties. DMC is a cyclopropene derivative that has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In
Mecanismo De Acción
The mechanism of action of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have a range of biochemical and physiological effects. In animal studies, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have insecticidal and fungicidal properties in plants. However, the exact mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile in lab experiments is its unique properties, which make it a versatile building block for the synthesis of various compounds and materials. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile is also relatively easy to synthesize and can be obtained in high yields.
However, one of the main limitations of using 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile in lab experiments is its instability. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile is highly reactive and can undergo rapid decomposition, making it difficult to handle and store. This can also make it challenging to study the mechanism of action and biochemical effects of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile.
Direcciones Futuras
There are many potential future directions for research on 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile. One area of interest is the development of new pharmaceuticals and drug delivery systems based on 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile. Another area of interest is the development of new materials and polymers based on 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile for electronic and optical devices.
There is also potential for further research on the mechanism of action and biochemical effects of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile. This could involve studying the interactions of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile with biological molecules and investigating its effects on various cellular processes.
Conclusion:
In conclusion, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile, or 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile, is a versatile compound with potential applications in various fields, including pharmaceuticals, agriculture, and materials science. While the mechanism of action and biochemical effects of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile are not fully understood, it has been shown to have unique properties that make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile involves the reaction of 2,3-dimethylbutadiene with acrylonitrile in the presence of a catalyst such as palladium or nickel. The reaction proceeds through a cycloaddition mechanism to form the cyclopropene ring. The yield of 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile can be improved by optimizing the reaction conditions, including the temperature, pressure, and catalyst concentration.
Aplicaciones Científicas De Investigación
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In the pharmaceutical industry, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have antitumor, anti-inflammatory, and analgesic properties. It has also been investigated as a potential drug delivery system due to its ability to form stable complexes with certain drugs.
In the agricultural industry, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been shown to have insecticidal and fungicidal properties. It has been used as a natural pesticide to control pests and diseases in crops. 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has also been investigated as a potential plant growth regulator due to its ability to stimulate plant growth and enhance crop yield.
In materials science, 2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile has been used as a building block for the synthesis of various polymers and materials. It has been shown to have unique optical and electronic properties, making it a promising candidate for the development of new materials for electronic and optical devices.
Propiedades
Número CAS |
109073-20-3 |
|---|---|
Nombre del producto |
2-Acetyl-3,3-dimethylcyclopropene-1-carbonitrile |
Fórmula molecular |
C8H9NO |
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
2-acetyl-3,3-dimethylcyclopropene-1-carbonitrile |
InChI |
InChI=1S/C8H9NO/c1-5(10)7-6(4-9)8(7,2)3/h1-3H3 |
Clave InChI |
HZACVLAFKLXXPS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C1(C)C)C#N |
SMILES canónico |
CC(=O)C1=C(C1(C)C)C#N |
Sinónimos |
1-Cyclopropene-1-carbonitrile, 2-acetyl-3,3-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





